![molecular formula C18H15F4NO2 B2776481 (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034229-77-9](/img/structure/B2776481.png)
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic compound characterized by the presence of fluorinated aromatic rings and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group attached to the azetidine ring.
Attachment of the Trifluoromethylphenyl Group: This can be achieved through cross-coupling reactions such as Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge connecting the azetidine and phenyl rings.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol under suitable conditions.
Substitution: The aromatic rings, especially the fluorophenoxy group, can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: Products may include ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Alcohols or amines, depending on the specific functional groups reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology and Medicine
The compound’s fluorinated groups and azetidine ring suggest potential biological activity, including enzyme inhibition or receptor binding. Research may focus on its use as a lead compound in drug discovery, particularly for conditions where fluorinated drugs have shown efficacy .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. Its incorporation into polymers or coatings could impart desirable characteristics for various applications .
Mechanism of Action
The mechanism of action for (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to active sites of enzymes or receptors, thereby inhibiting their function. The fluorinated groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein .
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)phenyl)methanone: Lacks the azetidine and fluorophenoxy groups, potentially resulting in different biological activity.
(4-Fluorophenoxy)methyl azetidine: Similar but without the trifluoromethylphenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The combination of the azetidine ring, fluorophenoxy group, and trifluoromethylphenyl moiety in (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone makes it unique. This structure allows for specific interactions in biological systems and provides a versatile scaffold for further chemical modifications .
Biological Activity
The compound (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
where:
- Azetidin-1-yl represents a cyclic amine structure.
- 4-Fluorophenoxy and trifluoromethyl groups are significant for enhancing the compound's lipophilicity and biological activity.
Antiproliferative Effects
Recent studies have demonstrated that similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related azetidinone was tested in the MCF-7 breast cancer cell line, showing IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) . The compound's mechanism appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 1: Antiproliferative Activity in Cancer Cell Lines
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
9q | MDA-MB-231 | 23-33 | Tubulin destabilization |
CA-4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |
The primary mechanism by which this class of compounds exerts its biological effects is through interaction with the microtubule dynamics within cells. Specifically, they bind to the colchicine site on tubulin, inhibiting its polymerization. This results in disrupted mitotic spindle formation during cell division, ultimately leading to apoptosis in cancer cells .
Case Studies
- Study on MCF-7 Cells : In a study evaluating various azetidinone derivatives, it was found that compound 9q significantly arrested MCF-7 cells in the G2/M phase of the cell cycle. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, confirming its potential as an antitumor agent .
- Tubulin Interaction Studies : A detailed examination using confocal microscopy revealed that treatment with similar azetidinones resulted in altered microtubule organization, further supporting their role as microtubule inhibitors .
Pharmacological Applications
The potential applications of this compound extend beyond cancer therapy. Its structural characteristics make it a candidate for further development as a therapeutic agent in various diseases where microtubule dynamics play a critical role.
Properties
IUPAC Name |
[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4NO2/c19-15-4-6-16(7-5-15)25-11-12-9-23(10-12)17(24)13-2-1-3-14(8-13)18(20,21)22/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSPHIHTVWEZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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